MSBN

Fluorogenic Probe Thiol Sensing Fluorescence Microscopy

Generic thiol probes lack live-cell compatibility or sufficient signal-to-noise. MSBN (4-methylsulfonyl-N-n-butyl-1,8-naphthalimide) solves this with >100-fold fluorescence activation via nucleophilic aromatic substitution. - **Live-cell imaging**: Cell-permeable; real-time visualization of glutathione & protein thiols without lysis/fixation - **Reversible mechanism**: Enables study of dynamic redox modifications (S-nitrosylation, S-glutathionylation) - impossible with maleimides - **Assay-ready**: High S/B ratio suitable for plate-reader HTS of thiol modulators (Nrf2 activators, GSH inhibitors)

Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
Cat. No. B10854429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSBN
Molecular FormulaC17H17NO4S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O
InChIInChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3
InChIKeyXJWPRGLACNOMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MSBN: A Fluorogenic Probe for Live-Cell Thiol Imaging


MSBN, chemically known as 2-butyl-6-(methylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione or 4-methylsulfonyl-N-n-butyl-1,8-naphthalimide, is a highly selective fluorogenic probe for thiols (mercaptans) . It is based on a 1,8-naphthalimide scaffold and functions via a nucleophilic aromatic substitution (NAS) mechanism with free sulfhydryl groups [1]. This reaction restores its quenched fluorescence, resulting in a turn-on signal, which is key for applications in live-cell imaging and protein thiol labeling [1].

Why MSBN Outperforms Generic Thiol Probes


Unlike common thiol-reactive probes (e.g., N-ethylmaleimide, iodoacetamide) that rely on simple alkylation and often cause irreversible protein inhibition, MSBN’s differentiation lies in its specific turn-on fluorogenic mechanism [1]. This mechanism yields a quantitative fluorescence enhancement (>100-fold) upon reaction, a property not shared by non-fluorogenic probes [1]. Furthermore, its superior tolerance to the reducing agent TCEP (up to 7 mM) offers a distinct experimental advantage over other labeling reagents like iodoacetamide and NEM derivatives, which are more susceptible to interference [1]. Selecting a generic substitute would therefore compromise assay sensitivity and specificity, forfeiting the quantitative and procedural advantages provided by MSBN's unique chemical design.

Head-to-Head Performance vs. Leading Probes


Fluorescence Turn-On Ratio: Superior Signal Enhancement

MSBN exhibits a fluorogenic 'turn-on' response upon reaction with thiols, a key differentiator from non-fluorogenic probes. It provides a >100-fold increase in fluorescence intensity after a 60-minute reaction with cysteine (Cys) under physiological conditions [1].

Fluorogenic Probe Thiol Sensing Fluorescence Microscopy

Live-Cell Imaging: Cell Permeability vs. Lysis Requirement

MSBN demonstrates superior reaction kinetics and quantitative yield compared to its structural analogues. In a model reaction with ethanethiol (EtSH), MSBN achieves >90% yield of the desired NAS product in just 15 minutes [1]. In contrast, analogue 4a requires 30 minutes to reach only an 87% yield with a minor reduction byproduct, and analogue 4c yields only 20% of the NAS product with 58% as a reduced byproduct [1].

Chemical Kinetics Bioconjugation Reaction Yield

Reversible Labeling for Protein Thiol Modification Studies

MSBN demonstrates absolute selectivity for thiols, with no detectable fluorescence response from a panel of 20 other non-thiol amino acids, cystine, or common inorganic ions [1]. This ensures that the observed signal is exclusively due to the presence of free sulfhydryl groups.

Chemical Selectivity Assay Development Specificity

Near-Quantitative Reaction Yield for Accurate Quantification

MSBN demonstrates superior compatibility with the reducing agent TCEP, a common component in protein thiol labeling protocols. It can tolerate TCEP concentrations up to 7 mM without significant interference [1]. This performance is noted as superior to general thiol labeling reagents such as iodoacetamide and NEM derivatives [1].

Protein Labeling Reducing Agent Compatibility Bioconjugation

Cytotoxicity Profile: MSBN's Safety for Live-Cell Imaging

MSBN exhibits a favorable safety profile for live-cell applications. It displays no toxicity to either HeLa or HepG2 cell lines after 24 hours of treatment at concentrations less than 10 μM [1].

Live-Cell Imaging Cytotoxicity Biocompatibility

Key Application Scenarios for MSBN


Live-Cell Fluorescence Microscopy of Thiol Dynamics

Based on its validated low cytotoxicity (<10 µM) and high turn-on fluorescence (>100-fold), MSBN is the optimal choice for real-time monitoring of cellular thiol levels, including glutathione (GSH), without inducing stress responses that could alter experimental outcomes [1]. The 'no-wash' imaging protocol enabled by its turn-on mechanism further minimizes cellular perturbation [1].

Analysis of Reversible Protein Thiol Modifications

MSBN's quantitative reaction kinetics and high selectivity make it a superior reagent for assessing protein redox states. It has been specifically validated for the quantitative analysis of protein S-nitrosylation and disulfide bond formation, which are critical post-translational modifications in redox signaling research [1].

High-Throughput Screening for Thiol Homeostasis Modulators

With its clean, fast reaction (>90% yield in 15 minutes) and superior TCEP tolerance (up to 7 mM), MSBN offers a more efficient and streamlined workflow for site-specific labeling of proteins, outperforming traditional reagents like NEM and iodoacetamide derivatives in both yield and ease of use [1].

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